molecular formula C11H11ClN2O3 B2738464 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 854137-68-1

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2738464
CAS RN: 854137-68-1
M. Wt: 254.67
InChI Key: PAIAKDQUXNBITM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H11ClN2O3 . Its average mass is 254.670 Da .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole consists of a chloromethyl group attached to the 5-position of an oxadiazole ring, and a 2,4-dimethoxyphenyl group attached to the 3-position of the oxadiazole ring .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole, similar to 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. N-Mannich bases of 1,3,4-oxadiazole derivatives exhibit inhibitory activity against a range of pathogenic bacteria and the yeast-like fungus Candida albicans. Some derivatives displayed broad-spectrum antibacterial activities, and certain compounds showed potent activity against Gram-positive bacteria. Moreover, the anti-proliferative activity of these compounds was evaluated against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines, revealing significant anti-proliferative effects in some cases (L. H. Al-Wahaibi et al., 2021).

Antimalarial Activities

Investigations into hybrids of 1,3,4-oxadiazole structures have led to the synthesis of compounds with potential antimalarial properties. These studies have produced various 1,3,4-oxadiazole derivatives that were found to be active against Plasmodium berghei in mice, highlighting their potential as antimalarial agents (M. P. Hutt et al., 1970).

Antibacterial and Enzyme Inhibitory Activities

Systematic synthesis efforts involving 1,3,4-oxadiazole derivatives, akin to 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, have been directed towards exploring their potential as antibacterial agents and enzyme inhibitors. Some synthesized derivatives demonstrated notable antibacterial activity against both Gram-negative and Gram-positive bacteria and moderate inhibitory activity against α-chymotrypsin enzyme. In vitro screening against various bacterial strains unveiled their significant antibacterial potential, with certain compounds showing promising activity compared to standard antibiotics (S. Z. Siddiqui et al., 2014).

Anti-inflammatory and Anti-thrombotic Activities

Derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory and anti-thrombotic activities in rats. The study focused on both in vitro and in vivo evaluations of anti-inflammatory activity, and some compounds were identified as potent anti-inflammatory agents. Furthermore, certain derivatives exhibited a significant role in enhancing clotting time in an in vivo rat model. These findings suggest potential applications of these compounds in the development of anti-inflammatory pharmaceutical products (Muhammadasim Raza Basra et al., 2019).

properties

IUPAC Name

5-(chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-15-7-3-4-8(9(5-7)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIAKDQUXNBITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

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